2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione
描述
2-(3-{9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a brominated indoloquinoxaline core linked via a propyl chain to a dihydroisoindole-1,3-dione moiety. This structure combines two pharmacologically significant frameworks:
属性
IUPAC Name |
2-[3-(9-bromoindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCAECDVSCPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate alkylating agents. One common method involves the reaction of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction conditions, such as temperature and the presence of electron-withdrawing substituents, can significantly affect the yield and purity of the final product .
化学反应分析
2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Alkylation: The compound can be alkylated using phenacyl bromides, resulting in the formation of new derivatives.
科学研究应用
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 468.30 g/mol.
Structural Features
The compound features a bromine atom and an indoloquinoxaline moiety, which are known to enhance its biological activity through mechanisms such as DNA intercalation.
Anticancer Activity
One of the primary applications of this compound is in cancer research. It has demonstrated significant cytotoxic effects against various cancer cell lines, as summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 4.2 |
| HeLa (Cervical) | 6.8 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent through its ability to disrupt DNA replication processes .
Other Biological Activities
Research indicates that this compound may also possess anti-inflammatory properties and could be explored for use in treating various inflammatory conditions . Its unique structure allows for further functionalization, potentially leading to derivatives with enhanced therapeutic profiles.
Optoelectronic Devices
Due to its electronic properties, the compound is being investigated for applications in optoelectronic devices. Its ability to conduct electricity while maintaining stability under various conditions makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials .
Study on Cytotoxicity
A study conducted on the cytotoxic effects of the compound against human cancer cell lines revealed promising results. The research involved treating different cancer cell lines with varying concentrations of the compound and measuring cell viability through MTT assays. The results confirmed that the compound effectively inhibited growth in a dose-dependent manner, particularly in breast and lung cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
作用机制
The primary mechanism of action of 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s ability to intercalate into DNA is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus .
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
*Estimated based on formula (C₂₆H₁₈BrN₅O₂).
Detailed Analysis
Brominated Heterocycles
- Target Compound vs. (E)-3-{2-(3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one : Both contain bromine and nitrogen-rich heterocycles, but the target’s indoloquinoxaline core is more rigid and planar than the pyrazolopyrimidine in . This may enhance DNA intercalation but reduce metabolic stability. IR data from (C=O at 1698 cm⁻¹, C=N at 1630 cm⁻¹) suggests shared electronic characteristics, though the target’s dihydroisoindole-dione likely introduces additional C=O stretching near 1700–1750 cm⁻¹.
Dihydroisoindole-dione Derivatives
- Target Compound vs. 6-Bromo-1-(2-phenylethyl)-2,3-dihydro-1H-indole-2,3-dione : The phenylethyl group in ’s compound increases hydrophobicity, whereas the target’s propyl-indoloquinoxaline chain may balance lipophilicity and polar surface area. The larger molecular weight of the target compound (~510 vs. 330.18) implies reduced bioavailability unless optimized by formulation.
Carcinogenic Heterocyclic Amines
- Target Compound vs. IQ : IQ’s imidazoquinoline structure shares aromaticity with the target’s indoloquinoxaline, but the absence of bromine and dihydroisoindole-dione in IQ limits direct comparisons. IQ’s carcinogenicity highlights the need for toxicity screening in brominated analogs, particularly for amine-related metabolic activation.
生物活性
The compound 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic derivative of the indolo[2,3-b]quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrN3O2 |
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | VJCQKGULAJVXCE-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound stems from its ability to interact with various molecular targets, including DNA and proteins involved in cell signaling pathways. The indoloquinoxaline scaffold is particularly noted for its antitumor , antiviral , and antibacterial properties.
Anticancer Activity
Research has shown that compounds within the indolo[2,3-b]quinoxaline family exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Intercalation with DNA : The compound can bind non-covalently to DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : This leads to the accumulation of DNA breaks and subsequent apoptosis in cancer cells.
A study demonstrated that derivatives of indoloquinoxalines showed potent activity against human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antitumor Efficacy : A study focused on a derivative similar to this compound showed a 70% reduction in tumor growth in xenograft models when administered at a dose of 50 mg/kg .
- Antibacterial Screening : In another study, derivatives were screened against resistant strains of bacteria, revealing MIC values as low as 5 µg/mL against Pseudomonas aeruginosa .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The compound's structure allows for effective intercalation into DNA strands.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
常见问题
Basic: What are the established methods for synthesizing and characterizing 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with 9-bromo-6H-indolo[2,3-b]quinoxaline. A common approach includes:
Alkylation : Reacting the core indoloquinoxaline with 3-chloropropylphthalimide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the propyl-phthalimide moiety .
Purification : Column chromatography using silica gel and dichloromethane/methanol gradients to isolate intermediates.
Characterization :
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H NMR for bromine-induced deshielding at C-9).
- X-ray Crystallography : Refinement via SHELXL (e.g., resolving planar distortions in the indoloquinoxaline core using anisotropic displacement parameters) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da tolerance).
Advanced: How can experimental design optimize the synthesis yield of this compound?
Methodological Answer:
Use factorial design to identify critical variables:
-
Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
-
Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors. For example, a central composite design (CCD) can reveal nonlinear effects of temperature on alkylation efficiency .
-
Example Table :
Run Temp (°C) Solvent (DMF:EtOH) Catalyst (%) Yield (%) 1 70 8:2 5 62 2 80 9:1 10 78 3 90 7:3 15 65 -
Validation : Confirm optimal conditions (e.g., 80°C, 9:1 DMF/EtOH, 10% catalyst) with triplicate runs to ensure reproducibility (±3% error).
Basic: What methodologies assess the biological activity of this compound?
Methodological Answer:
- DNA Intercalation Assays :
- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA complex fluorescence upon compound addition (λₑₓ = 510 nm, λₑₘ = 595 nm) .
- Thermal Denaturation : Measure ΔTₘ (melting temperature shift) via UV-Vis spectroscopy to quantify DNA stabilization.
- Enzyme Inhibition :
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., normalizing IC₅₀ values to cell line-specific controls).
- Computational Docking : Use AutoDock Vina to model compound-DNA interactions, identifying binding modes that explain variability (e.g., bromine’s role in minor groove vs. intercalation) .
- Dose-Response Validation : Replicate conflicting assays under identical conditions (e.g., pH, serum content) to isolate experimental variables .
Basic: What challenges arise in structural analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystallization Issues : Low solubility in common solvents (e.g., DMSO) requires mixed-solvent vapor diffusion (e.g., chloroform/methanol).
- Disorder in Crystal Lattices : Use SHELXL’s PART and SIMU commands to model anisotropic displacement for the bromine atom and phthalimide group .
- Validation : Check R-factor convergence (<0.05) and validate with CCDC deposition (e.g., CCDC 2056781) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict substitution reactions (e.g., replacing bromine with amino groups).
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity via ProTox-II .
- Example Workflow :
- Generate derivative library with substituents at C-9 and C-2.
- Screen for binding affinity to DNA gyrase using molecular dynamics (GROMACS).
- Prioritize candidates with ΔG < -8 kcal/mol for synthesis .
Basic: What are the key reaction mechanisms for modifying the bromine substituent?
Methodological Answer:
- Nucleophilic Aromatic Substitution :
- Conditions : Use Pd(PPh₃)₄ in DMF with amines (e.g., piperidine) at 100°C for 24h.
- Monitoring : TLC (Rf shift from 0.7 to 0.4 in ethyl acetate/hexane).
- Buchwald-Hartwig Amination :
- Catalyst : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (yields >75%) .
Advanced: How can polymorphism in crystallized samples be managed during characterization?
Methodological Answer:
- Thermal Analysis : DSC to identify polymorphic transitions (e.g., endothermic peaks at 180°C vs. 195°C).
- Variable-Temperature XRD : Resolve lattice discrepancies by collecting data at 100K and 298K .
- Rietveld Refinement : Quantify phase ratios in polycrystalline samples using TOPAS-Academic .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Size-Exclusion Chromatography : Separate oligomeric byproducts using Sephadex LH-20 (eluent: chloroform/methanol 9:1).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to achieve >95% purity (verified by HPLC, C18 column, 1.0 mL/min gradient) .
Advanced: How can reaction kinetics inform scale-up protocols for this compound?
Methodological Answer:
- In Situ FTIR Monitoring : Track carbonyl group disappearance (1700 cm⁻¹) to model rate constants (k = 0.12 min⁻¹ at 80°C).
- Scale-Up via Flow Chemistry : Design a microreactor with residence time = 15 min, maintaining laminar flow (Re < 2000) to prevent clogging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
